molecular formula C20H16Cl2FNO2 B2909780 3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone CAS No. 338965-40-5

3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone

Cat. No. B2909780
CAS RN: 338965-40-5
M. Wt: 392.25
InChI Key: PRAUOTJRERTEMB-UHFFFAOYSA-N
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Description

3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone, also known as DFBMP, is a pyridinone compound that has been studied for its potential in scientific research applications. It has been used in the synthesis of various compounds, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Scientific Research Applications

3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as 4-fluorobenzyl-2-methyl-4(1H)-pyridinone and 4-fluorobenzyl-2-methyl-4(1H)-pyridinone-1-oxide, and has been used as a chiral ligand in the synthesis of enantiomerically pure compounds. This compound has also been studied for its potential applications in drug delivery systems, as a potential inhibitor of the enzyme acetylcholinesterase, and as a potential anticancer agent.

Mechanism of Action

The mechanism of action of 3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone is not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been studied for its potential to act as an inhibitor of the enzyme topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, preliminary studies have suggested that the compound may have anti-inflammatory and anti-cancer properties. In addition, this compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. Additionally, this compound is relatively stable and can be stored at room temperature. However, it is important to note that this compound is a hazardous compound, and proper safety precautions should be taken when handling it.

Future Directions

3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone has potential applications in a variety of areas. It could be used to synthesize new compounds, as a chiral ligand in the synthesis of enantiomerically pure compounds, or as a drug delivery system. Additionally, this compound could be studied further for its potential as an inhibitor of the enzyme acetylcholinesterase, or as an anticancer agent. Further research could also be done to investigate the biochemical and physiological effects of this compound. Finally, this compound could be studied for its potential applications in other areas, such as agriculture or food science.

Synthesis Methods

3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone can be synthesized using a two-step process. The first step involves the reaction of 4-fluorobenzaldehyde with 2,6-dichlorobenzyl bromide in the presence of sodium hydroxide and ethanol. This reaction yields 4-fluorobenzyl 2,6-dichlorobenzyloxy bromide, which is then reacted with methyl pyridin-2-one in the presence of sodium hydroxide and ethanol. This reaction produces this compound.

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2FNO2/c1-13-20(26-12-16-17(21)3-2-4-18(16)22)19(25)9-10-24(13)11-14-5-7-15(23)8-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAUOTJRERTEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)F)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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